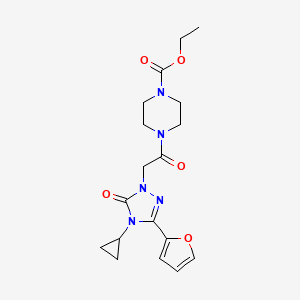
ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O5 and its molecular weight is 389.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound incorporates a triazole moiety, a cyclopropyl group, and a furan ring, which are known to contribute to various pharmacological effects.
Structural Characteristics
The molecular formula of the compound is C17H22N4O5, with a molecular weight of approximately 362.386 g/mol. The structure includes:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Furan Ring : Associated with various biological activities including anticancer effects.
- Cyclopropyl Group : Often enhances the pharmacokinetic profile of compounds.
Biological Activities
Research indicates that compounds with triazole and furan functionalities exhibit diverse biological activities:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
- Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The incorporation of the furan and triazole moieties suggests potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through:
- Mechanism of Action : Interference with cellular signaling pathways and induction of oxidative stress.
Anti-inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory properties. Research on related triazole derivatives indicates:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Biological Activity |
|---|---|
| Triazole Ring | Antifungal, Antibacterial |
| Furan Ring | Anticancer |
| Cyclopropyl Group | Enhanced potency |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and screened for their antimicrobial activity. The presence of the triazole ring was crucial for enhancing the antibacterial efficacy against E. coli and S. aureus .
- Furan-containing Compounds : Research indicated that furan derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF7 .
- Combination Therapies : Compounds similar to ethyl 4-(2-(4-cyclopropyl... have been evaluated in combination with traditional antibiotics to enhance efficacy against resistant bacterial strains .
Propiedades
IUPAC Name |
ethyl 4-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-2-27-18(26)21-9-7-20(8-10-21)15(24)12-22-17(25)23(13-5-6-13)16(19-22)14-4-3-11-28-14/h3-4,11,13H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWASTMJZFRZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














